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molecular formula C15H15N3O3 B1679444 Ro 14-7437 CAS No. 78756-03-3

Ro 14-7437

Cat. No. B1679444
M. Wt: 285.30 g/mol
InChI Key: HNGRWUCKESPKRC-UHFFFAOYSA-N
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Patent
US04346033

Procedure details

4.1 g of ethyl α-amino-1,3,4,5-tetrahydro-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate are dissolved in 25 ml of ethyl acetate, treated with 3.1 ml (18.1 mmol) of N,N-dimethylformamide diethyl acetal and heated to boiling under reflux for 0.5 hour. After cooling, the separated material is filtered off under suction and recrystallised from ethanol. After chromatography of the mother liquor, there is obtained a second portion of ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of the same purity; melting point 166°-168° C.
Name
ethyl α-amino-1,3,4,5-tetrahydro-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[C:8]1CNC(=O)[C:11]2[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=2[NH:9]1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(O[CH:23]([O:27]CC)[N:24]([CH3:26])[CH3:25])C.[C:30](OCC)(=O)C>>[CH3:26][N:24]1[C:23](=[O:27])[C:19]2[CH:18]=[CH:17][CH:16]=[CH:11][C:10]=2[N:9]2[CH:30]=[N:1][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]2[CH2:25]1

Inputs

Step One
Name
ethyl α-amino-1,3,4,5-tetrahydro-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate
Quantity
4.1 g
Type
reactant
Smiles
NC(C(=O)OCC)=C1NC2=C(C(NC1)=O)C=CC=C2
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the separated material is filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1CC=2N(C3=C(C1=O)C=CC=C3)C=NC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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